5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol
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Overview
Description
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol is a heterocyclic compound that contains a thiazole ring substituted with phenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea and phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens, nitro groups; in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or other substituted thiazole derivatives.
Scientific Research Applications
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, disrupting cellular signaling and proliferation. The trifluoromethyl group enhances its binding affinity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole: Lacks the hydroxyl group at the 4-position, affecting its reactivity and biological properties.
2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-ol: Lacks the phenyl group at the 5-position, leading to different steric and electronic effects.
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole: Contains an oxygen atom instead of sulfur in the ring, altering its chemical behavior and applications.
Uniqueness
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol is unique due to the presence of both phenyl and trifluoromethylphenyl groups, which confer distinct electronic and steric properties. The hydroxyl group at the 4-position further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various chemical and biological contexts.
Properties
IUPAC Name |
5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)12-8-4-7-11(9-12)15-20-14(21)13(22-15)10-5-2-1-3-6-10/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASXEFAKRSPYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC(=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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